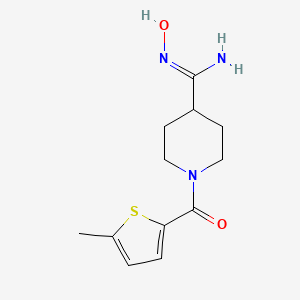![molecular formula C17H11ClF2N2O2 B6498271 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-difluorophenyl)acetamide CAS No. 946227-29-8](/img/structure/B6498271.png)
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-difluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-difluorophenyl)acetamide” is a derivative of oxazole, which is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazole derivatives have been shown to possess anti-inflammatory activity and antibacterial properties .
Synthesis Analysis
The synthesis of oxazole derivatives often involves starting from a compound like 2-chloro-1-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl) ethanone . The structure configuration of newly synthesized compounds is determined by elemental analysis and various spectroscopic techniques .Molecular Structure Analysis
The molecular structure of oxazole derivatives is characterized by a 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
Oxazole derivatives have been tested for their anti-inflammation, analgesic, ulcerogenic, acute toxicity, and free radical scavenging action . They have shown anti-inflammatory activity in the carrageenan-induced reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can vary. For example, the melting point of 5-(4-Chlorophenyl)oxazole-2-propionic acid, a related compound, is 145-149 °C .科学研究应用
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-difluorophenyl)acetamide has been used in a variety of scientific research applications, such as in the study of cellular signaling pathways, drug metabolism, and drug delivery systems. It has also been studied in the fields of biochemistry and physiology for its potential as a therapeutic agent. In addition, this compound has been used to study the effects of environmental toxins on the human body, as well as to study the effects of drugs on the body.
作用机制
The exact mechanism of action of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-difluorophenyl)acetamide is not yet fully understood. However, it is believed to act as an inhibitor of certain cellular signaling pathways, such as the cAMP/PKA pathway. It is also believed to act as an inhibitor of certain drug metabolizing enzymes, such as cytochrome P450 enzymes. In addition, this compound is believed to interact with certain drug transporters, such as multidrug resistance-associated proteins, in order to facilitate the transport of drugs across cell membranes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain drug metabolizing enzymes, such as cytochrome P450 enzymes, as well as to inhibit the activity of certain cellular signaling pathways, such as the cAMP/PKA pathway. In addition, this compound has been shown to interact with certain drug transporters, such as multidrug resistance-associated proteins, in order to facilitate the transport of drugs across cell membranes.
实验室实验的优点和局限性
The main advantage of using 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-difluorophenyl)acetamide in laboratory experiments is that it is a relatively easy compound to synthesize and is widely available. Furthermore, it is a relatively stable compound that can be stored for extended periods of time without significant degradation. However, one limitation of using this compound in laboratory experiments is that it can be toxic to certain types of cells and organisms, so caution must be taken when using it in experiments.
未来方向
One potential future direction for the use of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-difluorophenyl)acetamide is in the development of new therapeutic agents. By studying the biochemical and physiological effects of this compound on various cellular pathways, it may be possible to develop new drugs that can be used to treat a variety of diseases. Additionally, further research into the mechanism of action of this compound may lead to the development of new drug delivery systems that can be used to more effectively deliver drugs to their target sites. Finally, further research into the effects of this compound on drug metabolism and drug transporters may lead to the development of new drugs that can be used to treat a variety of diseases.
合成方法
The synthesis of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-difluorophenyl)acetamide involves the reaction of 4-chlorophenyl-1,2-oxazole and 3,4-difluorophenylacetamide in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere such as nitrogen or argon, and the reaction mixture is stirred at room temperature for several hours. The reaction is complete when the desired product is isolated from the reaction mixture.
属性
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N2O2/c18-11-3-1-10(2-4-11)16-8-13(22-24-16)9-17(23)21-12-5-6-14(19)15(20)7-12/h1-8H,9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTNEHCNZKNVNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NC3=CC(=C(C=C3)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B6498198.png)
![2-[(piperidin-3-yl)methoxy]quinoline-3-carbonitrile](/img/structure/B6498210.png)
![N-[3-(morpholin-4-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6498220.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6498226.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6498231.png)


![N-[(3-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6498249.png)
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B6498254.png)
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B6498270.png)
![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B6498282.png)
![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6498286.png)
![N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498294.png)